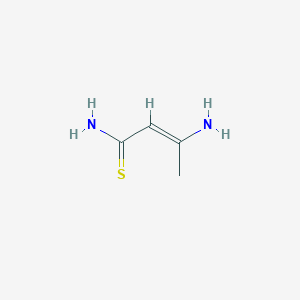

2-Butenethioamide,3-amino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminobut-2-enethioamide is an organic compound with the chemical formula C4H8N2S. It is a colorless to pale yellow solid with a distinct odor. This compound is readily soluble in water and organic solvents such as alcohols and ethers at room temperature . It is primarily used in amination reactions in organic synthesis, serving as an aminating agent for the synthesis of pharmaceutically active compounds and as an intermediate in the synthesis of other complex organic compounds .

Preparation Methods

The preparation of 3-aminobut-2-enethioamide is relatively straightforward. A common synthetic route involves the reaction of dibutene with ammonium sulfate under acidic conditions, resulting in the formation of 3-aminobut-2-enethioamide . This method is efficient and widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

3-Aminobut-2-enethioamide undergoes various types of chemical reactions, including:

Amination Reactions: It is primarily used as an aminating agent in organic synthesis.

Substitution Reactions: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-Aminobut-2-enethioamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutically active compounds, contributing to drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminobut-2-enethioamide involves its role as an aminating agentThis process is crucial in the synthesis of complex organic compounds and pharmaceutically active molecules .

Comparison with Similar Compounds

3-Aminobut-2-enethioamide can be compared with other similar compounds, such as:

3-Amino-2-butenethioamide: Shares similar chemical properties and applications.

3-Amino-but-2-enethioic acid amide: Another compound with comparable uses in organic synthesis.

The uniqueness of 3-aminobut-2-enethioamide lies in its specific reactivity and solubility properties, making it a valuable compound in various chemical and industrial processes .

Biological Activity

2-Butenethioamide, 3-amino- (CAS No. 62069-87-8) is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial properties and effects on metabolic pathways.

Chemical Structure and Properties

2-Butenethioamide, 3-amino- has the molecular formula C4H8N2S and a molecular weight of approximately 116.19 g/mol. Its structural characteristics include:

- Density : 1.158 g/cm³

- Melting Point : 135-138 °C

- Boiling Point : 212.5 °C at 760 mmHg

- LogP : 1.53560

These properties suggest a relatively stable compound under standard conditions, with potential for various biological interactions due to its amine and thiocarbonyl functional groups .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the structure of 2-butenethioamide derivatives. For instance, amino acid-based antimicrobial agents exhibit significant activity against a range of pathogens:

| Compound | Activity | Pathogen |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antimicrobial | Salmonella typhi, E. coli |

| β-Halogenated alanine derivatives | Inhibitors of alanine racemase | Various Gram-positive and Gram-negative bacteria |

The presence of the thiocarbonyl group in similar compounds enhances their ability to inhibit bacterial growth by targeting essential enzymes like alanine racemase, which is crucial for peptidoglycan synthesis in bacterial cell walls .

Metabolic Effects

Research indicates that compounds like 3-amino-1,2,4-triazole (closely related to 2-butenethioamide) can influence metabolic pathways significantly. For example, studies have shown that these compounds can:

- Increase oxidative stress by elevating hydrogen peroxide levels.

- Impair antioxidant defense systems in human adipocytes.

- Alter glucose and lipid metabolism by downregulating key metabolic enzymes and transcription factors like PPARγ .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of 2-butenethioamide demonstrated its effectiveness against various bacterial strains. The results showed that specific modifications to the amine group significantly enhanced antimicrobial activity:

- Tested Derivatives : Various substituted amines were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.

| Derivative | MIC (μg/mL) | Pathogen |

|---|---|---|

| p-Chlorophenyl derivative | 62.5 | S. aureus |

| Ethynyl derivative | <50 | E. coli |

These findings suggest that structural modifications can lead to improved efficacy as antimicrobial agents .

Case Study 2: Metabolic Impact in Adipocytes

In another investigation focusing on metabolic changes induced by related compounds, human differentiated adipocytes were treated with varying concentrations of 3-amino-1,2,4-triazole. The study found:

- A significant reduction in catalase activity leading to increased oxidative stress.

- Alteration in glucose transporter expression and lipolysis rates.

These alterations indicate potential therapeutic implications for managing obesity-related metabolic disorders .

Properties

Molecular Formula |

C4H8N2S |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

(E)-3-aminobut-2-enethioamide |

InChI |

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2+ |

InChI Key |

IJUDUPSHUGIGMT-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C\C(=S)N)/N |

Canonical SMILES |

CC(=CC(=S)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.